(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid
Description
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHHLNDEKIFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451014 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159590-02-0 | |
| Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid
This guide provides a comprehensive overview of the synthetic routes to (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the prevalent synthetic strategies.
Introduction: The Significance of Indole-3-boronic Acids
Indole-3-boronic acids and their derivatives are pivotal building blocks in modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-B bond can be readily converted into C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures. The tert-butyldimethylsilyl (TBS) group on the indole nitrogen serves a dual purpose: it protects the N-H proton, preventing unwanted side reactions, and its steric bulk can influence the regioselectivity of subsequent functionalization steps.
Synthetic Strategies: A Two-Pronged Approach
The synthesis of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is typically achieved through a two-step sequence: protection of the indole nitrogen followed by borylation at the C3 position. Two primary methodologies for the borylation step have emerged as the most effective: the classical lithiation-borylation pathway and the more contemporary iridium-catalyzed C-H activation.
Step 1: N-Protection of Indole with a tert-Butyldimethylsilyl (TBS) Group
The initial and crucial step in the synthesis is the protection of the indole nitrogen. The TBS group is an ideal choice due to its stability under a range of reaction conditions and its facile removal when necessary.[1][2] The bulky nature of the TBS group also plays a significant role in directing subsequent reactions to the C3 position.[3]
Mechanism of N-Silylation: The reaction proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the silicon atom of tert-butyldimethylsilyl chloride (TBS-Cl). The use of a base is essential to deprotonate the indole N-H, thereby increasing its nucleophilicity.
Experimental Protocol: N-TBS Protection of Indole
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (n-BuLi) (1.1 eq) dropwise at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.
-
Cool the mixture back to -78 °C and add a solution of tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butyldimethylsilyl)-1H-indole.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. |
| Base | n-Butyllithium | A strong base to ensure complete deprotonation of the indole N-H. |
| Temperature | -78 °C to rt | Initial low temperature controls the exothermic deprotonation and subsequent addition. |
| Purification | Flash Chromatography | To remove unreacted starting materials and byproducts. |
Borylation Methodologies
With the N-protected indole in hand, the next critical step is the introduction of the boronic acid functionality at the C3 position. As mentioned, two primary methods dominate this transformation.
Method A: Lithiation-Borylation
This classic approach relies on the deprotonation of the C3 position of the N-TBS indole using a strong organolithium base, followed by quenching the resulting lithiated species with a borate ester.[4] The acidity of the C3 proton is significantly increased upon N-silylation, facilitating its removal.
Mechanism of Lithiation-Borylation: The reaction proceeds in two key steps. First, a strong base, typically n-butyllithium or tert-butyllithium, selectively abstracts the proton at the C3 position, forming a C3-lithiated indole intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting borate ester to the desired boronic acid.
Experimental Protocol: Lithiation-Borylation of N-TBS-Indole
-
To a solution of 1-(tert-butyldimethylsilyl)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Acidify the mixture to a pH of approximately 7 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can often be used without further purification or can be purified by recrystallization.
| Parameter | Condition | Rationale |
| Base | n-Butyllithium | A strong, non-nucleophilic base for selective C3 deprotonation. |
| Boron Source | Triisopropyl borate | A common and effective electrophilic boron source. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure regioselectivity. |
| Work-up | Acidic | To hydrolyze the borate ester to the boronic acid. |
Method B: Iridium-Catalyzed C-H Borylation
A more modern and atom-economical approach involves the direct borylation of the C-H bond at the C3 position using an iridium catalyst.[3][5][6] This method avoids the use of stoichiometric strong bases and often proceeds under milder conditions. The bulky N-TBS group can play a role in directing the borylation to the C3 position.[3]
Mechanism of Iridium-Catalyzed C-H Borylation: The catalytic cycle is believed to involve the oxidative addition of the iridium catalyst to a C-H bond, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The regioselectivity is often governed by steric factors, with the catalyst preferentially attacking the least hindered C-H bond.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of N-TBS-Indole
-
In a reaction vessel under an inert atmosphere, combine 1-(tert-butyldimethylsilyl)-1H-indole (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.5 eq), [Ir(COD)Cl]2 (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).
-
Add an anhydrous and degassed solvent, such as cyclohexane or THF.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting pinacol boronate ester can be isolated by column chromatography.
-
To obtain the boronic acid, the crude pinacol ester can be subjected to hydrolysis with an aqueous acid, such as HCl, or by transesterification with a diol followed by hydrolysis.
| Parameter | Condition | Rationale |
| Catalyst | [Ir(COD)Cl]2/dtbpy | A common and effective catalyst system for C-H borylation. |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | A stable and commonly used diboron reagent. |
| Temperature | 80 °C | To facilitate the catalytic cycle. |
| Hydrolysis | Acidic | To convert the pinacol boronate ester to the boronic acid. |
Comparative Analysis of Borylation Methods
| Feature | Lithiation-Borylation | Iridium-Catalyzed C-H Borylation |
| Reagents | Stoichiometric strong base (e.g., n-BuLi) | Catalytic amount of iridium complex |
| Temperature | Cryogenic (-78 °C) | Elevated (e.g., 80 °C) |
| Functional Group Tolerance | Limited by the strong base | Generally broader |
| Atom Economy | Lower | Higher |
| Byproducts | Salt byproducts | Minimal |
Visualizing the Synthetic Pathways
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target boronic acid.
Mechanism of Lithiation-Borylation
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A Technical Guide to (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid: Properties, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is a synthetically valuable intermediate in medicinal chemistry and materials science. Its utility primarily stems from the presence of a boronic acid moiety on the indole scaffold, a privileged structure in numerous biologically active compounds. The tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its handling, stability, and applications.
While specific experimental data for the 3-yl isomer is limited in publicly accessible literature, this guide synthesizes available information on closely related isomers and general principles governing boronic acids and TBS-protected indoles to provide a practical resource for laboratory use.
Chemical and Physical Properties
The properties of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid are influenced by the interplay of the aromatic indole core, the bulky and lipophilic TBS protecting group, and the reactive boronic acid functional group.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₂₂BNO₂Si | Based on the structure. |
| Molecular Weight | 275.23 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid (Predicted) | Based on related indole boronic acids. |
| Melting Point | 130-135 °C (for the 4-yl isomer) | Experimental data for the 3-yl isomer is not readily available. The melting point of the 4-yl isomer provides an estimate.[2] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, Dichloromethane). Low solubility in water. | The TBS group significantly increases lipophilicity. Boronic acids, in general, have limited aqueous solubility, which can be influenced by pH.[3] |
| pKa | ~9.07 (Predicted for the 4-yl isomer) | The acidity of the boronic acid is influenced by the electron-donating or -withdrawing nature of the indole ring. |
Structural Representation
Caption: 2D structure of the molecule.
Stability and Handling
Stability
-
To Air and Moisture: Like most boronic acids, (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is generally stable to air and moisture as a solid.[4] However, prolonged exposure to moisture can lead to the formation of the trimeric boroxine anhydride. This process is reversible upon treatment with water.
-
Thermal Stability: The predicted boiling point for the 4-yl isomer is high, suggesting good thermal stability under normal laboratory conditions.[2] Decomposition is expected at elevated temperatures.
-
pH Stability: The tert-butyldimethylsilyl (TBS) protecting group is known to be sensitive to acidic conditions.[5][6] Cleavage of the TBS group can occur in the presence of strong acids. The compound is more stable under neutral and basic conditions. The boronic acid moiety itself is stable across a range of pH values but its reactivity and solubility can be pH-dependent.
Handling and Storage
-
Storage: It is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[7] For long-term storage, refrigeration is advised.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The GHS classifications for the related 5-yl isomer suggest that it may cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
A proton NMR spectrum would be expected to show characteristic signals for the indole ring protons, the tert-butyl and dimethylsilyl protons of the TBS group, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts would be influenced by the solvent used (commonly CDCl₃ or DMSO-d₆).
-
Indole Protons: Aromatic signals in the range of δ 7.0-8.5 ppm. The proton at the C2 position would likely appear as a singlet.
-
TBS Group Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.0 ppm and a singlet for the six equivalent protons of the two methyl groups at around δ 0.6 ppm.
-
Boronic Acid Protons: A broad, exchangeable singlet for the two -OH protons, the chemical shift of which is highly dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display signals corresponding to the indole ring carbons, the quaternary and methyl carbons of the TBS group, and a signal for the carbon attached to the boron atom.
-
Indole Carbons: Signals in the aromatic region (δ 110-140 ppm).
-
TBS Group Carbons: A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons attached to the silicon.
-
C-B Carbon: The carbon atom directly bonded to the boron is expected to have a characteristic chemical shift.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire TBS group.
Experimental Protocols
Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Objective: To couple (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid with an aryl halide.
Materials:
-
(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Applications in Drug Development
The indole nucleus is a cornerstone of many pharmaceuticals. The ability to functionalize the C3 position of the indole ring via Suzuki-Miyaura coupling opens up vast possibilities for the synthesis of novel drug candidates. The TBS-protected indole-3-boronic acid serves as a key building block in the construction of complex molecules with potential therapeutic activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core.
-
Serotonin Receptor Agonists and Antagonists: The indole structure is related to the neurotransmitter serotonin.
-
Antiviral and Anticancer Agents: A wide range of indole derivatives have shown potent biological activities.
The use of the TBS protecting group allows for the introduction of the boronic acid functionality and subsequent coupling reactions while preventing unwanted side reactions at the indole nitrogen. The TBS group can be readily removed under acidic conditions if the final product requires a free N-H indole.[5]
Conclusion
References
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PubChem. [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=135565510. Available from: [Link].
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The Synthetic Chemist's Guide to Indole-3-Boronic Acids: A Comprehensive Technical Review
For the modern researcher in drug discovery, chemical biology, and materials science, the indole scaffold remains a cornerstone of molecular design. Its prevalence in biologically active natural products and pharmaceuticals underscores the continuous need for versatile and efficient methods for its functionalization. Among the myriad of synthetic intermediates, indole-3-boronic acid and its derivatives have emerged as exceptionally powerful building blocks. Their stability, low toxicity, and remarkable reactivity in cross-coupling reactions have established them as indispensable tools for the construction of complex molecular architectures.[1][2]
This technical guide provides an in-depth exploration of indole-3-boronic acids, moving beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles. We will dissect the key synthetic strategies, delve into the mechanistic intricacies that govern their reactivity, and showcase their diverse applications, equipping the reader with the expert insights required to effectively harness the potential of these versatile reagents.
I. Strategic Synthesis of Indole-3-Boronic Acids: A Comparative Analysis
The optimal synthetic route to an indole-3-boronic acid is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of existing functional groups. Here, we analyze the most prevalent and field-proven methodologies.
The Classical Approach: Lithiation-Borylation
The traditional and often go-to method for preparing indole-3-boronic acid involves a halogen-lithium exchange followed by quenching with a boron electrophile.[1][3] This strategy is reliable and leverages readily available 3-bromoindoles.
Causality Behind the Experimental Choices:
-
Initial Lithiation: The process begins with the deprotonation of the indole nitrogen, typically with a strong, non-nucleophilic base like sodium hydride, to prevent unwanted side reactions. The subsequent halogen-lithium exchange at a low temperature (typically -78 °C) with an organolithium reagent like n-butyllithium is a rapid and efficient process, driven by the formation of the more stable 3-lithiated indole.
-
Borylation Quench: The resulting highly reactive organolithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate. The borate ester is chosen for its reactivity and the ease of hydrolysis of the resulting boronate ester to the desired boronic acid during aqueous workup.
Detailed Experimental Protocol: Synthesis of Indole-3-Boronic Acid via Lithiation-Borylation
-
Indole Protection (Optional but Recommended): To a solution of 3-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. This step protects the acidic N-H proton, preventing it from interfering with the subsequent lithiation.
-
Halogen-Lithium Exchange: Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen). Add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour. The low temperature is critical to prevent decomposition of the organolithium intermediate and unwanted side reactions.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise. The reaction is typically exothermic; maintain the internal temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. The borate ester acts as the electrophilic boron source.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with 2 M hydrochloric acid. The resulting precipitate is the crude indole-3-boronic acid.
-
Purification: Isolate the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/water or ethanol/water).
The Rise of Direct C-H Borylation
In the quest for greater atom economy and synthetic efficiency, direct C-H borylation has emerged as a transformative technology.[4][5] This approach obviates the need for pre-functionalized starting materials like haloindoles, directly converting a C-H bond to a C-B bond. The regioselectivity of these reactions is a key consideration.
Directing the Borylation: A Matter of Sterics and Electronics
The indole nucleus presents multiple C-H bonds amenable to activation. The outcome of a C-H borylation reaction is a delicate interplay of electronic effects inherent to the indole ring and steric influences from protecting groups and catalysts.
-
C2-Selective Borylation: In the absence of directing groups, iridium-catalyzed borylation of simple indoles typically occurs at the C2 position.[1] This is attributed to the higher acidity of the C2-H bond.
-
C3-Selective Borylation: Achieving C3 selectivity, the focus of this guide, often requires a strategic manipulation of steric factors. A bulky protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) or triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C7 positions, directing the borylation catalyst to the more accessible C3 position.[1] Smith and Maleczka have ingeniously demonstrated the use of a transient Bpin group on the nitrogen as a "traceless" directing group for C3 borylation.[1]
Detailed Experimental Protocol: Iridium-Catalyzed C3-Selective C-H Borylation of N-Boc-Indole
-
Reaction Setup: In a glovebox, combine N-Boc-indole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(OMe)(cod)]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %) in a reaction vessel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture at 80 °C for 16-24 hours. The elevated temperature is necessary to drive the catalytic cycle.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc-indole-3-boronic acid pinacol ester.
Diagram: General Workflow for Indole-3-Boronic Acid Synthesis
Caption: Comparative workflows for synthesizing indole-3-boronic acids.
II. Mechanistic Insights: The Engine of Reactivity
A thorough understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and rational design of new synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of indole-3-boronic acids.[1][6] It facilitates the formation of a carbon-carbon bond between the indole-3-position and an aryl or vinyl halide/triflate. The catalytic cycle, typically driven by a palladium catalyst, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The indole-3-boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the indole moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Applications in Drug Discovery and Beyond
The synthetic utility of indole-3-boronic acids translates directly into their widespread application in the synthesis of biologically active molecules and functional materials.
Privileged Scaffolds in Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][4] Indole-3-boronic acids provide a direct and modular route to introduce diversity at the 3-position, a critical region for interaction with many biological targets. For instance, they are instrumental in the synthesis of inhibitors for kinases, proteases, and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders. The ability to rapidly generate libraries of 3-arylindoles via Suzuki-Miyaura coupling is a cornerstone of modern lead optimization campaigns.[7]
Emerging Applications
While Suzuki-Miyaura coupling remains the primary application, the unique properties of the boronic acid moiety are being exploited in other innovative ways:
-
Chan-Lam Coupling: Indole-3-boronic acids can participate in copper-catalyzed N-arylation reactions to form N-C bonds.
-
Petasis Reaction: They can engage in multicomponent reactions with amines and aldehydes to generate α-amino acids.[1]
-
Enzyme Inhibition: The boronic acid functional group itself can act as a warhead, forming reversible covalent bonds with serine proteases. This has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[7]
-
Chemical Sensors: The ability of boronic acids to reversibly bind with diols forms the basis for sensors designed to detect sugars and other biologically relevant molecules.
IV. Physicochemical Properties and Handling
A practical understanding of the physical and chemical properties of indole-3-boronic acids and their derivatives is essential for their successful use and storage.
| Property | Indole-3-boronic Acid | Indole-3-boronic Acid Pinacol Ester |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Stability | Prone to dehydration to form boroxines. Best stored under inert atmosphere at low temperatures. | Generally more stable and less prone to dehydration than the free boronic acid. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like THF, DMF, and alcohols. | Soluble in a wide range of organic solvents (e.g., THF, dichloromethane, ethyl acetate). |
| Handling | Can be an irritant; handle with appropriate personal protective equipment.[2] | Handle with care, avoiding inhalation and skin contact. |
Self-Validation in Protocols: The stability of boronic acids is a critical parameter. Pinacol esters are often preferred for their enhanced stability and ease of handling, especially for purification by chromatography.[8] However, the free boronic acid is sometimes required for specific reaction conditions. It is crucial to be aware that boronic acids can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.
V. Conclusion and Future Outlook
Indole-3-boronic acids are more than just synthetic intermediates; they are powerful enablers of molecular innovation. From their classical synthesis via lithiation to the elegant and efficient direct C-H borylation strategies, the methods for their preparation are continually evolving, offering chemists an expanding toolkit for the precise functionalization of the indole core. Their central role in the robust and versatile Suzuki-Miyaura coupling has cemented their importance in academic and industrial research, particularly in the rapid assembly of compound libraries for drug discovery.
As the field of chemistry pushes towards greater efficiency and sustainability, we can anticipate further advancements in the catalytic synthesis of indole boronic acids, with a focus on using more earth-abundant metals and developing even more sophisticated methods for regiocontrol. Furthermore, the unique reactivity of the boronic acid moiety itself will undoubtedly be exploited in new and exciting applications, from novel covalent inhibitors to advanced materials and sensors. For the foreseeable future, indole-3-boronic acid and its derivatives will remain at the forefront of chemical synthesis, empowering researchers to build the molecules that will shape our future.
References
-
Kubínová, P., Čubínek, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
Singh, G., & Singh, J. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link]
-
Borylated indoles are versatile building blocks for functional molecules, such as pharmaceutical and natural products. (n.d.). ResearchGate. [Link]
-
Larsen, M. A. (2017). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship.org. [Link]
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(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. (n.d.). PubChem. [Link]
-
Synthesis of indole 3-boronic esters via borylation during cyclization. (n.d.). ResearchGate. [Link]
-
Indole-Boronic Acid Coupling Development. (n.d.). ResearchGate. [Link]
-
Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(13), 3462–3465. [Link]
-
Du, X., et al. (2017). B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Indolylboronic Acids: Preparation and Applications. (2019). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2006). ResearchGate. [Link]
-
ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. (n.d.). ResearchGate. [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3180–3193. [Link]
-
Design and discovery of boronic acid drugs. (2021). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
-
The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. (n.d.). ResearchGate. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). Organic & Biomolecular Chemistry. [Link]
-
Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. (2024). RSC Publishing. [Link]
-
Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. (n.d.). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
-
Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. (2019). ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid in Suzuki-Miyaura Coupling
These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on providing not just a protocol, but a deeper understanding of the reaction's mechanics and the critical role of the N-TBS protecting group.
Introduction: The Strategic Importance of C3-Arylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Direct functionalization at the C3-position is a key strategy for generating novel molecular architectures with significant biological activity. The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool for creating C-C bonds, and the use of indole-3-boronic acids allows for the direct installation of aryl or heteroaryl moieties at this critical position.
However, the NH proton of the indole ring can complicate cross-coupling reactions. Its acidity can lead to deprotonation by the basic conditions typically employed, causing side reactions and reduced yields. The strategic use of a protecting group on the indole nitrogen is therefore crucial. The tert-butyldimethylsilyl (TBS) group offers a robust and readily cleavable solution, enhancing the stability and reactivity of the boronic acid.
The Role of the N-TBS Protecting Group: An In-Depth Look
The selection of the tert-butyldimethylsilyl (TBS) group is a deliberate choice driven by several key factors that enhance the efficiency of the Suzuki-Miyaura coupling:
-
Enhanced Stability and Solubility: The bulky TBS group shields the indole nitrogen, preventing unwanted side reactions and improving the solubility of the boronic acid in organic solvents commonly used for cross-coupling.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the silyl group can influence the electronic properties of the indole ring, which can have a beneficial impact on the transmetalation step of the catalytic cycle.
-
Facile Cleavage: The TBS group is readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine, ensuring the final product can be obtained without compromising the newly formed C-C bond.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indole moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid
This protocol provides a general procedure that can be adapted for various aryl and heteroaryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid | >95% | Sigma-Aldrich | Store under inert atmosphere. |
| Aryl or Heteroaryl Halide | >98% | Combi-Blocks | Ensure dryness. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | >98% | Strem Chemicals | Other palladium catalysts can be used (e.g., Pd(PPh3)4). |
| Potassium Carbonate (K2CO3) | >99% | Fisher Scientific | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Degas thoroughly before use. Other solvents like Toluene or DMF can be used. |
| Deionized Water | - | - | Degas thoroughly before use. |
Reaction Setup and Procedure
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling and subsequent deprotection.
-
Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl2 (0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl halide should be in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
TBS Deprotection Protocol
-
Dissolution: Dissolve the purified N-TBS protected indole in tetrahydrofuran (THF).
-
TBAF Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. The crude product can be further purified by column chromatography or recrystallization if necessary.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Poorly degassed solvents; Insufficiently dry reagents; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Dry reagents and glassware meticulously; Increase reaction temperature in increments of 10 °C. |
| Side Product Formation | Homocoupling of the boronic acid; Protodeboronation. | Use a lower catalyst loading; Ensure a strictly inert atmosphere; Use a milder base or lower temperature. |
| Incomplete Reaction | Sterically hindered substrates; Deactivated aryl halide. | Increase catalyst loading; Use a more active catalyst (e.g., a palladacycle); Increase reaction time and/or temperature; Consider using a different solvent system (e.g., toluene). |
Conclusion
(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is a highly effective reagent for the synthesis of C3-arylated indoles via the Suzuki-Miyaura coupling. The N-TBS protecting group provides enhanced stability and reactivity, leading to cleaner reactions and higher yields. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers in their synthetic endeavors, enabling the efficient generation of novel indole-based compounds for drug discovery and development.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Indoles and Other Heterocycles. Journal of the American Chemical Society, 2002 , 124 (50), 14844–14845. [Link] (Provides context on N-functionalization of indoles).
Application Notes and Protocols for Indole Boronic Acids in Medicinal Chemistry
Introduction: The Convergence of a Privileged Scaffold and a Versatile Chemical Tool
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in molecules of profound biological importance.[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin, nature has repeatedly utilized the indole core to craft molecules that modulate critical physiological pathways.[1] Consequently, chemists engaged in drug discovery have long sought efficient methods to functionalize and diversify this scaffold to generate novel therapeutic agents.
Parallel to the story of the indole is the remarkable evolution of boronic acids. Once viewed with skepticism in medicinal chemistry, they have transitioned from niche reagents to indispensable tools for molecular design.[2] This shift was catalyzed by the clinical success of drugs like the proteasome inhibitor bortezomib, which demonstrated that the boronic acid moiety could serve as a potent, reversible "warhead" for enzyme inhibition.[2] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, particularly in carbon-carbon bond-forming reactions.[3]
This guide explores the powerful synergy achieved by combining these two entities: indole boronic acids. We will delve into their primary applications in medicinal chemistry, providing not just step-by-step protocols but also the underlying rationale—the "why"—behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their own discovery programs.
Application I: Architectural Keystone in Drug Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura reaction is a preeminent method for forging these C-C bonds, celebrated for its mild conditions and exceptional functional group tolerance.[3] Indole boronic acids (or their more stable ester derivatives) are key nucleophilic partners in this palladium-catalyzed transformation, enabling the direct coupling of the indole core to a wide array of aromatic and heteroaromatic systems.[3][4]
This capability is critical for Structure-Activity Relationship (SAR) studies. By coupling a single indole boronic acid with a library of aryl halides, researchers can rapidly generate a diverse set of analogs to probe the binding pocket of a biological target. The choice of boronic acid versus a more stable boronic ester (e.g., pinacol ester) is a key experimental decision. While boronic acids can be more reactive, they are also prone to decomposition via protodeboronation.[5] Pinacol esters offer superior stability, making them easier to handle, purify, and store, which is often a worthwhile trade-off for potentially requiring slightly more forcing reaction conditions.[5]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Indole Boronic Acid Pinacol Ester
This protocol provides a robust starting point for the coupling of an indole-5-boronic acid pinacol ester with a generic aryl bromide. Optimization of the base, ligand, solvent, and temperature is often necessary for specific substrates.
Rationale for Component Selection:
-
Indole Boronic Acid Pinacol Ester: Chosen for its stability over the free boronic acid, minimizing decomposition and improving reproducibility.[5]
-
Pd(dppf)Cl₂: A reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes both oxidative addition and reductive elimination.
-
K₂CO₃ (Potassium Carbonate): A moderately strong inorganic base. Its role is crucial for activating the boronic ester to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]
-
Dioxane/Water: A common solvent system. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Materials:
-
Indole-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the indole-5-boronic acid pinacol ester (e.g., 245 mg, 1.0 mmol), the aryl bromide (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and homocoupling side products.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by deionized water (e.g., 2 mL) via syringe. The solution should be thoroughly degassed prior to addition, typically by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours. The disappearance of the limiting starting material (the boronic ester in this case) indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
| Parameter | Typical Range/Options | Rationale for Variation[2][5][6] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate reactivity. Buchwald or Fu-type precatalysts are used for challenging couplings (e.g., with aryl chlorides). |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands generally accelerate the reaction, especially the rate-limiting oxidative addition step. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Stronger bases (e.g., Cs₂CO₃) can increase reaction rates but may not be tolerated by base-sensitive functional groups. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Solvent choice affects solubility of reactants and reaction temperature. Anhydrous conditions can be used with specific boronate types (e.g., MIDA boronates). |
| Temperature | 80 - 120 °C (Thermal), RT (Microwave) | Higher temperatures increase reaction rates but can also promote side reactions like protodeboronation. |
Application II: Precision Targeting as Covalent, Reversible Enzyme Inhibitors
The boronic acid group is a bioisostere of the carboxylic acid, but with a crucial difference: its empty p-orbital makes it a Lewis acid. This property allows it to form a reversible, covalent bond with the hydroxyl group of a catalytic serine residue in the active site of many proteases.[7] The resulting tetrahedral boronate adduct mimics the high-energy transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors.[8]
When appended to an indole scaffold, which can provide key binding interactions (e.g., hydrophobic, π-stacking) with an enzyme's active site, the resulting molecule becomes a highly specific and potent inhibitor. This strategy has been successfully applied to develop inhibitors for a range of serine proteases, including β-lactamases, prostate-specific antigen (PSA), and histone deacetylases (HDACs).[9][10][11]
Visualizing the Inhibition Mechanism
The interaction between a boronic acid inhibitor and a serine protease is a dynamic, pH-dependent process involving the catalytic dyad (or triad) of the enzyme.
Caption: Mechanism of serine protease inhibition by a boronic acid.[7][12]
Protocol 2: In Vitro Assay for Determining IC₅₀ of an Indole Boronic Acid Inhibitor
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a serine protease using a fluorogenic substrate.
Rationale for Component Selection:
-
Fluorogenic Substrate: A peptide sequence recognized by the protease, capped with a fluorophore (e.g., AMC) that is quenched until cleaved. The rate of fluorescence increase is directly proportional to enzyme activity.
-
Tris Buffer: A common biological buffer that maintains a stable pH (typically 7.4-8.0) optimal for protease activity.
-
DMSO: Used to dissolve the typically hydrophobic test compounds for creating stock solutions. It is crucial to keep the final DMSO concentration low (<1%) in the assay to avoid affecting enzyme activity.
Materials:
-
Purified serine protease (e.g., human PSA, Trypsin)
-
Fluorogenic peptide substrate (specific to the enzyme)
-
Indole boronic acid test compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. For a typical 8-point curve, this might range from 10 mM down to sub-micromolar concentrations.
-
Prepare working solutions of the enzyme and substrate in Assay Buffer at 2x the final desired concentration. (e.g., if final enzyme concentration is 10 nM, prepare a 20 nM solution).
-
-
Assay Plate Setup:
-
To the wells of the 96-well plate, add 2 µL of the serially diluted test compound in DMSO. Include "no inhibitor" controls (2 µL of DMSO only) and "no enzyme" blanks (2 µL of DMSO).
-
Add 98 µL of Assay Buffer to each well.
-
Add 50 µL of the 2x enzyme working solution to all wells except the "no enzyme" blanks. Add 50 µL of Assay Buffer to the blank wells.
-
Mix gently by tapping the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate and Read Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the 2x substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37 °C).
-
Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over 30-60 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the background rate from the "no enzyme" blanks.
-
Normalize the data by expressing the velocity of the inhibitor-containing wells as a percentage of the "no inhibitor" control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[13]
-
| Target Class | Example Indole-Based Inhibitor Type | Reported Activity/Rationale[1][14][15] |
| Carbonic Anhydrases | Substituted Indole Boronic Acids | Act as zinc-binding inhibitors; show promise for isoform-selective inhibition (e.g., for glaucoma or anticancer applications). |
| Histone Deacetylases | α-Amino Acid Boronic Acids on Indole Scaffold | The boronic acid interacts with the catalytic zinc ion in the active site; potent anticancer activity demonstrated.[10][16] |
| Serine Proteases | Peptidyl Indole Boronic Acids | Mimic the transition state of peptide hydrolysis; potent inhibitors of enzymes like PSA and β-lactamases.[9][11] |
| Kinases | Indole Carboxamides (derived from boronic acids) | The indole core acts as a hinge-binding motif, while diverse substitutions enabled by Suzuki coupling provide selectivity. |
Application III: Emerging Frontiers in Biosensing and Bioimaging
Beyond direct therapeutic intervention, indole boronic acids are being developed as sophisticated tools for diagnostics and research.
Fluorescent Biosensors for Saccharides
The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the basis for their use in saccharide sensing.[17][18] When a fluorophore—such as the intrinsically fluorescent indole nucleus—is placed in proximity to a boronic acid, the binding of a saccharide (like glucose) can alter the electronic environment of the fluorophore. This change can modulate the fluorescence output (intensity, wavelength shift) in a concentration-dependent manner, creating a sensor.[19]
Experimental Workflow:
-
Synthesis: An indole derivative is synthesized with a boronic acid moiety positioned such that saccharide binding will influence the indole's fluorescence.
-
Characterization: The sensor is dissolved in a biologically relevant buffer (e.g., PBS at pH 7.4).
-
Titration: Aliquots of a concentrated saccharide stock solution (e.g., glucose, fructose) are added incrementally to the sensor solution.
-
Measurement: After each addition, the fluorescence emission spectrum is recorded.
-
Analysis: Changes in fluorescence intensity or wavelength are plotted against saccharide concentration to determine the binding affinity (K_d) and dynamic range of the sensor.[20][21]
Probes for Positron Emission Tomography (PET) Imaging
PET imaging is a powerful non-invasive technique for visualizing biological processes in vivo. It requires a tracer molecule labeled with a positron-emitting radionuclide (e.g., ¹⁸F). Indole boronic acids are excellent precursors for late-stage radiofluorination. Copper-mediated reactions can efficiently displace the boronic acid ester with [¹⁸F]fluoride, allowing for the rapid synthesis of PET tracers.[22] This strategy has been used to develop tracers that target specific receptors or transporters that are overexpressed in tumors, providing a potential route for both cancer diagnosis and facilitating Boron Neutron Capture Therapy (BNCT).[23][24][25]
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Lenhard, J. R., & D’Souza, A. A. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(19), 8050-8068. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Czapik, A., & Jamróz, M. H. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available from: [Link]
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Debela, M., et al. (2006). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 49(16), 4784–4793. Available from: [Link]
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De Benedetti, S., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 29(5), 1133. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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ResearchGate. (n.d.). IC50 values of the enzyme inhibition results [Image]. Available from: [Link]
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Li, M., et al. (2017). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B, 5(29), 5696-5715. Available from: [Link]
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Wu, S. Y., et al. (2022). 64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy. Molecular Pharmaceutics, 19(7), 2495-2504. Available from: [Link]
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Cierpiał, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. PMC, National Institutes of Health. Available from: [Link]
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ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease [Image]. Available from: [Link]
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Bernard-Gauthier, V., et al. (2018). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules, 23(7), 1563. Available from: [Link]
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Wang, Y., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 27(19), 6668. Available from: [Link]
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Suzuki, N., et al. (2009). Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 52(11), 3543–3552. Available from: [Link]
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Carradori, S., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1781-1790. Available from: [Link]
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Nuhant, P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 76(19), 7857–7867. Available from: [Link]
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Wei, R., et al. (2024). A bis-boron boramino acid PET tracer for brain tumor diagnosis. European Journal of Nuclear Medicine and Molecular Imaging, 51(3), 884-895. Available from: [Link]
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Nocentini, A., et al. (2024). Boron-containing carbonic anhydrases inhibitors. Bioorganic Chemistry, 143, 106976. Available from: [Link]
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Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477–2483. Available from: [Link]
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Suzuki, N., et al. (2009). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link]
-
Southampton ePrints. (2023). Molecular Boronic Acid-Based Saccharide Sensors. Available from: [Link]
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González-Sánchez, M. I., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(21), 13358. Available from: [Link]
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Gallardo-Williams, M. T., et al. (2002). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. The Prostate, 54(1), 44-49. Available from: [Link]
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Li, J., et al. (2010). A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. Talanta, 81(4-5), 1431-1436. Available from: [Link]
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Monti, M., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1781-1790. Available from: [Link]
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Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16424-16429. Available from: [Link]
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ResearchGate. (n.d.). Representative IC50 values for enzyme inhibition [Table]. Available from: [Link]
-
Chen, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(3), 1845. Available from: [Link]
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Egorova, A. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11956. Available from: [Link]
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Wang, M., et al. (2012). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. ACS Medicinal Chemistry Letters, 3(11), 909-914. Available from: [Link]
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DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 6(4), 424-430. Available from: [Link]
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Maresca, A., et al. (2021). Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs, 19(2), 103. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Hydrolytic Stability of Indole Boronic Acids
Welcome to the technical support center for indole boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the hydrolytic instability of these versatile reagents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My indole boronic acid is showing signs of degradation (e.g., poor performance in Suzuki-Miyaura coupling, inconsistent analytical data). What is happening and why?
A1: The Root of the Problem: Protodeboronation and Oxidation
Indole boronic acids, while powerful synthetic intermediates, are susceptible to degradation, primarily through two pathways: hydrolytic and oxidative.
-
Hydrolytic Instability (Protodeboronation): This is often the main culprit. Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This process is highly dependent on factors like pH, temperature, and the specific electronic properties of your indole boronic acid.[1] In aqueous environments, this degradation can be significant.[2]
-
Oxidative Instability: Boronic acids can also be unstable in the presence of reactive oxygen species (ROS), leading to oxidative deboronation where the boronic acid is converted into an alcohol and boric acid.[2][3][4] This is particularly relevant in biological contexts or when using certain reagents.[3][4]
The empty p-orbital of the boron atom makes it susceptible to nucleophilic attack, which initiates these degradation pathways.[4] The indole nucleus itself can also influence stability, with electron-donating or withdrawing groups affecting the lability of the C-B bond.
Q2: I'm observing significant degradation of my indole boronic acid during storage. What are the best practices for storing these reagents?
A2: Storage is Key: Minimizing Exposure to Air and Moisture
Proper storage is your first line of defense against degradation.
-
Store Under Inert Atmosphere: Always store indole boronic acids under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to both moisture and oxygen.
-
Use a Desiccator: For long-term storage, place the container inside a desiccator to protect it from atmospheric moisture.
-
Low Temperature Storage: Storing at low temperatures (-20°C) can slow down the rate of degradation.
-
Aliquot if Necessary: If you need to use small amounts of the reagent frequently, consider aliquoting it into smaller, sealed vials under an inert atmosphere. This prevents repeated exposure of the entire batch to the atmosphere.
Q3: My cross-coupling reactions with indole boronic acids are giving low yields. How can I improve this?
A3: Strategic Protection to Enhance Stability and Reactivity
If you're experiencing poor yields, it's likely that your indole boronic acid is degrading under the reaction conditions. The most effective solution is to use a more stable derivative. Here are the most common and effective strategies:
-
Conversion to Boronate Esters: This is the most widely used approach. By reacting the boronic acid with a diol, you form a cyclic boronate ester. This protects the boron atom, increasing its stability.[5]
-
Pinacol Esters: These are the most popular choice due to their good balance of stability and reactivity.[5] They are generally stable enough for purification by column chromatography.[5]
-
MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable, often existing as benchtop-stable crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6][7][8] They are deprotected under mild basic conditions to release the active boronic acid in situ.[6]
-
-
Formation of Potassium Trifluoroborate Salts (R-BF3K): These salts are highly crystalline, free-flowing solids that are remarkably stable to air and moisture, often indefinitely at room temperature.[9][10][11][12] The three fluorine atoms donate electron density to the empty orbital of the boron, significantly reducing its susceptibility to oxidation and hydrolysis.[5]
The choice between these strategies depends on the specific requirements of your synthesis.
Data Presentation: Comparison of Stabilization Strategies
| Strategy | Structure Example | Key Advantages | Key Disadvantages |
| Pinacol Ester | Indole-B(pin) | Good balance of stability and reactivity; compatible with many reaction conditions.[5] | Can be difficult to hydrolyze back to the boronic acid if needed.[5] |
| MIDA Ester | Indole-B(MIDA) | Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling.[8] | Preparation can be more involved.[5] |
| Potassium Trifluoroborate Salt | [Indole-BF3]K | Extremely stable to air and moisture; highly crystalline and easy to handle.[10][11] | May have lower solubility in some organic solvents.[5] |
Experimental Protocols
Protocol 1: Synthesis of an Indole-Pinacol Boronate Ester
This protocol provides a general method for the conversion of an indole boronic acid to its more stable pinacol ester derivative.
Materials:
-
Indole boronic acid
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the indole boronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add anhydrous toluene or THF to dissolve the solids.
-
If using toluene: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and allow the water to be removed azeotropically. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If using THF: Add activated 4Å molecular sieves to the flask. Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Potassium Indole-Trifluoroborate Salt
This protocol describes the conversion of an indole boronic acid to its highly stable potassium trifluoroborate salt.
Materials:
-
Indole boronic acid
-
Potassium hydrogen difluoride (KHF2)
-
Methanol
-
Water
-
Acetone
Procedure:
-
Dissolve the indole boronic acid (1.0 eq) in methanol in a flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF2) (4.0 eq).
-
Slowly add the KHF2 solution to the solution of the indole boronic acid with vigorous stirring.
-
A precipitate should form. Continue stirring for 30-60 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by cold acetone.
-
Dry the resulting crystalline solid under vacuum to obtain the potassium indole-trifluoroborate salt.
Visualizations
Diagram 1: The Problem - Degradation Pathways of Indole Boronic Acids
Caption: Degradation pathways of indole boronic acids.
Diagram 2: The Solution - Stabilization Strategies
Caption: Strategies to improve the stability of indole boronic acids.
References
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]
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Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. Available at: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. Available at: [Link]
-
Indole-Boronic Acid Coupling Development. ResearchGate. Available at: [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]
-
Indolylboronic Acids: Preparation and Applications. PMC - NIH. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Indolylboronic Acids: Preparation and Applications. MDPI. Available at: [Link]
-
Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. Available at: [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at: [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at: [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. Available at: [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]
-
MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. ACS Publications. Available at: [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing). Available at: [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]
-
Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
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Validation & Comparative
comparison of N-protecting groups for indole-3-boronic acid
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https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01198h https://www.researchgate.net/publication/228720054_A_New_and_Efficient_Method_for_the_Synthesis_of_N-Boc-3-indoleboronic_Acid https://www.researchgate.net/publication/232961806_Palladium-Catalyzed_Cross_Coupling_of_N-Protected_and_N-Unprotected_Indolylboronic_Acids_with_Aryl_Halides https://www.researchgate.net/publication/251789725_The_First_Systematic_Study_of_the_Suzuki-Miyaura_Cross-Coupling_of_Indole-3-boronic_Acid_A_New_and_Efficient_Method_for_the_Synthesis_of_N-Boc-3-indoleboronic_Acid https://www.researchgate.net/publication/232961806_Palladium-Catalyzed_Cross_Coupling_of_N-Protected_and_N-Unprotected_Indolylboronic_Acids_with_Aryl_Halides/figures?lo=1 https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1378942 https://www.researchgate.net/publication/233423714_A_General_and_Efficient_Method_for_the_N-Arylation_of_Indoles https://pubs.acs.org/doi/10.1021/acs.oprd.5b00392?goto=supporting-info https://www.sigmaaldrich.com/US/en/product/aldrich/643531 https://pubs.acs.org/doi/10.1021/ol802220p https://www.researchgate.net/publication/251789725_The_First_Systematic_Study_of_the_Suzuki-Miyaura_Cross-Coupling_of_Indole-3-boronic_Acid_A_New_and_Efficient_Method_for_the_Synthesis_of_N-Boc-3-indoleboronic_Acid/figures?lo=1 https://www.researchgate.net/publication/252097746_Synthesis_of_N-Substituted_Indole-3-boronic_Acids_and_Their_Use_in_Suzuki-Miyaura_Cross-Coupling_Reactions/figures?lo=1 https://www.researchgate.net/publication/228720054_A_New_and_Efficient_Method_for_the_Synthesis_of_N-Boc-3-indoleboronic_Acid/figures?lo=1 https://www.researchgate.net/figure/Scheme-1-Synthesis-of-N-Boc-indole-3-boronic-acid-pinacol-ester_fig1_228720054 https://www.researchgate.net/figure/Scheme-2-Suzuki-Miyaura-cross-coupling-of-1-with-aryl-halides_fig2_251789725 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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Commercial (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic Acid
Introduction: Beyond the Label—The Nuances of Boronic Acid Purity
(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid is a critical building block in modern synthetic chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions to forge complex carbon-carbon bonds in drug discovery and materials science. However, the very nature of the boronic acid functional group presents unique stability and analytical challenges. Unlike simpler organic molecules, boronic acids are prone to dehydration to form cyclic trimetric anhydrides known as boroxines and can undergo protodeboronation, losing the boron moiety entirely.[1][2][3][4]
This guide provides a robust, multi-faceted strategy for assessing the true purity of commercial (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid. A single analytical technique is insufficient; a purity claim is only trustworthy when substantiated by a suite of orthogonal methods. We will dissect the "why" and "how" of each essential technique, presenting not just protocols, but the scientific rationale required for confident quality assessment.
The Orthogonal Approach: A Framework for Self-Validating Purity Analysis
A comprehensive purity profile cannot be determined by a single measurement. We must employ a series of complementary (orthogonal) techniques, each interrogating a different aspect of the material's composition. This integrated approach ensures that the weaknesses of one method are covered by the strengths of another, leading to a scientifically sound and defensible assessment of quality.
Figure 1: Integrated workflow for the comprehensive purity assessment of boronic acids.
Chromatographic Purity and Assay by HPLC-UV/MS
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering quantitative data on the main component (assay) and any related organic impurities. For boronic acids, Reverse-Phase (RP) HPLC is standard, but method design is critical to prevent on-column degradation, which can create analytical artifacts and give a false impression of impurity.[5] Coupling with a Mass Spectrometry (MS) detector is invaluable for the initial identification of unknown impurity peaks.[6]
Comparative Analysis of HPLC Methods
| Method | Principle | Strengths | Limitations |
| RP-HPLC-UV | Separation based on polarity on a C18 stationary phase with UV detection. | Robust, quantitative, excellent for calculating % purity and resolving impurities with chromophores. The workhorse for quality control. | Can be complicated by on-column hydrolysis.[5] Not all impurities may have a UV response. |
| HPLC with Post-Column Derivatization (PCD) | Analyte reacts with a reagent (e.g., alizarin) after the column to form a fluorescent complex.[7][8] | Highly selective and sensitive for boronic acids, useful for detection in complex matrices. | Not a true purity method as it only detects compounds that react with the derivatizing agent. Less common for routine QC. |
| UPLC-MS | Uses smaller particle size columns for faster, higher-resolution separations with MS detection.[6] | High throughput and provides mass information for peak identification. Excellent for reaction monitoring. | Can be complicated by the formation of boroxines, solvent adducts, and dimers in the ion source.[6] |
Self-Validating Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: Waters XSelect Premier HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent low-silanol activity C18 column. The use of columns with reduced silanol activity is crucial to minimize on-column hydrolysis.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 10% B
-
9.1-11 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 275 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the boronic acid and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 220 nm. Assay requires a certified reference standard for comparison.
Structural Integrity via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for confirming the chemical structure of the primary component and for identifying specific, common impurities that may be challenging to resolve by HPLC. For boronic acids, both ¹H and ¹¹B NMR are informative. A key challenge in NMR analysis is the equilibrium between the boronic acid and its boroxine anhydride, which can lead to broadened or multiple signals in non-coordinating solvents like CDCl₃.[3][9]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Reactivity of Indoleboronic Acid Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules, including neurotransmitters like serotonin and melatonin.[1][2] Consequently, methods for the selective functionalization of the indole ring are of paramount importance in drug discovery and development. Indoleboronic acids have emerged as exceptionally versatile building blocks for this purpose; they are generally stable, non-toxic, and readily engage in a wide array of cross-coupling reactions.[1][3][4][5]
However, the synthetic utility of an indoleboronic acid is not merely a function of its presence, but critically, its position on the indole nucleus. The location of the boronic acid moiety (–B(OH)₂) dictates the steric and electronic environment of the reactive center, profoundly influencing its behavior in pivotal C-C, C-N, and C-O bond-forming reactions. This guide provides an in-depth comparison of the reactivity of key positional isomers of indoleboronic acid, with a focus on those substituted on the benzene ring (positions 4, 5, 6, and 7). We will explore the underlying principles governing their reactivity, present comparative data, and offer practical, field-proven protocols to empower you to make informed decisions in your synthetic campaigns.
The Influence of Isomerism on Reactivity: A Mechanistic Perspective
The reactivity of an arylboronic acid in transition-metal-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The boronic acid is a Lewis acid, and its reactivity is influenced by substituents on the aromatic ring.[4] Electron-withdrawing groups tend to decrease the pKa of the boronic acid, enhancing the electrophilicity of the boron atom and often facilitating the crucial transmetalation step.[4][6] Conversely, steric hindrance around the boron center can significantly impede the approach of the organometallic catalyst, slowing down or even inhibiting the reaction.[7][8][9]
In the context of the indole ring, an electron-rich aromatic system, the position of the boronic acid group creates unique chemical environments for each isomer.
Indole-5-boronic Acid & Indole-6-boronic Acid: The Workhorses
-
Electronic Profile: The 5- and 6-isomers are the most commonly used and commercially available indoleboronic acids.[10][11][12] Electronically, the boronic acid group at these positions exerts a relatively modest influence on the electron-rich pyrrole ring. Their reactivity is broadly comparable to that of other simple arylboronic acids.
-
Steric Profile: Located on the "sides" of the benzene portion of the indole, the C5 and C6 positions are sterically unencumbered. This accessibility allows for efficient interaction with the bulky catalytic complexes used in cross-coupling reactions.
-
Synthetic Accessibility: These isomers are readily prepared from the corresponding 5-bromo or 6-bromoindole via lithium-halogen exchange followed by borylation, or through iridium-catalyzed C-H borylation, although selectivity can be a challenge.[1]
-
Performance: Due to their favorable steric and electronic properties, the 5- and 6-indoleboronic acids are generally robust coupling partners, providing high yields in Suzuki-Miyaura, Chan-Lam, and other cross-coupling reactions under standard conditions.
Indole-7-boronic Acid: The Challenge of the Peri Position
-
Electronic Profile: The C7 position is adjacent to the indole nitrogen. This proximity can influence the electronic nature of the C-B bond and potentially allow for coordination effects with the metal catalyst.
-
Steric Profile: The primary challenge with the 7-isomer is severe steric hindrance. The boronic acid group is crowded by the adjacent pyrrole ring and, specifically, the N-H group (or N-substituent). This "peri" interaction can significantly hinder the transmetalation step, requiring more forcing conditions or specialized catalysts.
-
Synthetic Accessibility: Selective synthesis of 7-indoleboronic acid is non-trivial. It often requires directing group strategies to overcome the indole's intrinsic preference for functionalization at other positions.[13] For instance, using a pivaloyl directing group on the indole nitrogen can promote electrophilic borylation at the C7 position.[13]
-
Performance: In practice, 7-indoleboronic acid is often a more challenging substrate. Reactions may require higher temperatures, longer reaction times, more reactive catalysts (e.g., those with bulky, electron-rich phosphine ligands), and stronger bases to achieve satisfactory yields.
Indole-4-boronic Acid: A Sterically Hindered Analogue
-
Electronic Profile: Similar to the C7 position, the C4 position is also peri-substituted, being adjacent to the fused bond of the pyrrole ring.
-
Steric Profile: The C4-isomer experiences significant steric hindrance from the C5-H and the adjacent pyrrole ring. While perhaps slightly less hindered than the C7-isomer, it still presents a considerable steric barrier compared to the 5- and 6-isomers.
-
Synthetic Accessibility: The synthesis of 4-indoleboronic acid can be achieved through methods like directed ortho-metalation of an N-protected indole.[1]
-
Performance: The reactivity of 4-indoleboronic acid generally lies between that of the 5-/6-isomers and the 7-isomer. While often more successful than the C7-isomer, it typically requires more optimized and vigorous conditions than its C5 and C6 counterparts to drive couplings to completion.
Visualizing the Structural Differences
To better appreciate the steric environments, let's visualize the key positional isomers.
Caption: Structural overview of key indoleboronic acid positional isomers.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction involving boronic acids.[2][14][15] The following table summarizes representative data for the coupling of different indoleboronic acid isomers with a common coupling partner, 4-bromoanisole. This allows for a direct, albeit generalized, comparison of their relative reactivity.
| Isomer Position | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Indole-5-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | ~95% | Standard, highly efficient coupling. |
| Indole-6-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | ~93% | Reactivity is very similar to the 5-isomer. |
| Indole-4-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Toluene/H₂O | 110 | ~75% | Requires a stronger base and higher temperature. |
| Indole-7-boronic acid | 4-Bromoanisole | XPhos-Pd-G2 (5 mol%) | Cs₂CO₃ | Dioxane | 110 | ~60% | Requires a specialized catalyst, strong base, and anhydrous conditions to overcome steric hindrance. |
Note: The conditions and yields are representative and may vary based on the specific substrate, catalyst generation, and reaction scale.
Key Cross-Coupling Methodologies: An Overview
Beyond the Suzuki reaction, these isomers are valuable in several other transformations.
Chan-Lam Coupling
This copper-catalyzed reaction forms C-N and C-O bonds, providing access to N-aryl and O-aryl indoles.[16][17] The reaction is often performed in air and at room temperature, making it an attractive alternative to the Buchwald-Hartwig amination.[18] The reactivity trends observed in Suzuki couplings generally hold true here: 5- and 6-isomers react readily, while the 4- and particularly the 7-isomers can be sluggish and require more carefully optimized conditions, often with the addition of a ligand or co-solvent.
Liebeskind-Srogl Coupling
A powerful method for ketone synthesis, this palladium-catalyzed reaction couples a thioester with a boronic acid.[19][20][21] A key feature is the use of a copper(I) carboxylate co-catalyst, which facilitates the reaction under neutral, base-free conditions.[20][22] This is particularly advantageous for substrates that are sensitive to the strong bases used in many Suzuki-Miyaura protocols. The steric hindrance of the 4- and 7-isomers remains a critical factor, often necessitating higher catalyst loadings or longer reaction times.
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an indoleboronic acid. The explanation for each choice is provided to build a self-validating system.
Reaction: Coupling of 5-Indoleboronic Acid with 4-Bromoanisole
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.[18]
Materials:
-
5-Indoleboronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-indoleboronic acid, 4-bromoanisole, and potassium carbonate.
-
Causality: Using a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent the deactivation of the Pd(0) catalyst by oxygen, especially during the heating phase.
-
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst for a wide range of Suzuki couplings. It is air-sensitive, so adding it under an inert atmosphere is critical for its efficacy.
-
-
Solvent Addition: Add 1,4-dioxane, followed by deionized water (typically a 4:1 to 5:1 ratio of dioxane:water).
-
Causality: The mixed solvent system is key. Dioxane solubilizes the organic reagents and the catalyst, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
-
-
Degassing: Sparge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Causality: This step is vital to remove any residual dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of palladium black.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-6 hours).
-
Causality: Heating accelerates all steps of the catalytic cycle. Monitoring ensures the reaction is stopped at the optimal time, preventing potential side reactions or degradation of the product.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine.
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
-
Causality: This final step removes any unreacted starting materials, catalyst residues, and byproducts, yielding the analytically pure coupled product.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing your reactions. The generally accepted cycle involves three main stages.
Caption: The three key stages of the Suzuki-Miyaura cross-coupling reaction.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 4-bromoanisole) to form a Pd(II) complex.
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and is highly sensitive to steric hindrance.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Conclusion and Strategic Recommendations
The positional isomerism of indoleboronic acids is a critical determinant of their reactivity in cross-coupling reactions. While 5- and 6-indoleboronic acids are robust and reliable partners for a broad range of transformations, the sterically encumbered 4- and 7-isomers require significantly more strategic consideration.
Key Takeaways for the Bench Scientist:
-
For routine couplings and initial screening, begin with the 5- or 6-isomer. They offer the highest probability of success with standard, well-established protocols.
-
When using the 4- or 7-isomer, expect to invest more time in optimization. Be prepared to screen more advanced catalysts (e.g., those with bulky biarylphosphine ligands like XPhos or SPhos), stronger bases (K₃PO₄, Cs₂CO₃), and higher reaction temperatures.
-
Consider the entire synthetic route. Sometimes, a longer route that installs a bromo-substituent at the desired position for a later-stage coupling is more efficient than forcing a reaction with a sterically hindered boronic acid.
-
Do not underestimate the importance of reaction setup. For all isomers, but especially the more challenging ones, meticulous removal of oxygen is critical to preserving catalyst activity and achieving reproducible results.
By understanding the interplay of steric and electronic effects dictated by the boronic acid's position, researchers can better predict reaction outcomes, troubleshoot challenging couplings, and strategically design more efficient syntheses of complex indole-containing molecules.
References
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Cubiñák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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ResearchGate. (n.d.). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]
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American Journal of Medical Science and Chemical Research. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. [Link]
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Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
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MDPI. (2019). Indolylboronic Acids: Preparation and Applications. [Link]
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Wikipedia. (n.d.). Liebeskind–Srogl coupling. [Link]
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MDPI. (2024). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. [Link]
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Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. (2024). C–C Coupling in sterically demanding porphyrin environments. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Organic Chemistry Portal. (n.d.). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. [Link]
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Royal Society of Chemistry. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. [Link]
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PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]
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National Institutes of Health. (n.d.). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
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ResearchGate. (n.d.). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]
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ChemRxiv. (n.d.). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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Royal Society of Chemistry. (2022). Azaborine Isomer Effects on Benzylic Ion Stability and Reactivity: Consequences for BN→VN Ionic Polymerization. [Link]
-
Royal Society of Chemistry. (n.d.). Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. [Link]
-
PubMed. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. [Link]
-
YouTube. (2020). Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction! [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
chemrxiv.org. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
-
ResearchGate. (n.d.). Liebeskind-Srogl coupling | Request PDF. [Link]
-
PubChem. (n.d.). 5-Indolylboronic acid. [Link]
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ResearchGate. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. [Link]
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A Strategic Guide to the Synthesis of 3-Arylindoles: A Cost-Benefit Analysis of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid
Introduction: The Value of the 3-Arylindole Scaffold and the Suzuki-Miyaura Solution
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Specifically, the 3-arylindole motif is a privileged scaffold found in agents targeting a wide array of diseases. The efficient construction of this C3-arylated structure is therefore a critical task for researchers in drug development.
Among the myriad tools available to the modern synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[1][2] It represents the gold standard for forging carbon-carbon bonds between sp²-hybridized centers, making it an ideal choice for coupling an indole ring with an aryl partner. However, the application of this powerful reaction to the indole system is not without its challenges. The acidic N-H proton of the indole ring can interfere with the catalytic cycle, leading to inconsistent yields and limiting the reaction's scope.[3]
This guide provides an in-depth cost-benefit analysis of a key reagent designed to overcome this hurdle: (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid . We will explore the strategic rationale for using an N-protecting group, weigh the associated costs against the significant benefits, and compare this approach to viable alternatives, providing field-tested protocols and data to inform your synthetic planning.
The Core Problem: Why the Indole N-H Proton Demands Attention
In the intricate catalytic cycle of the Suzuki-Miyaura reaction, the presence of an unprotected, acidic N-H group on the indole ring introduces a significant complication. Many of the bases used in the reaction (e.g., carbonates, phosphates) are strong enough to deprotonate the indole nitrogen (pKa ≈ 17). The resulting indolide anion can then act as a ligand for the palladium center, leading to catalyst inhibition or the formation of undesired side products. This interference disrupts the delicate balance of the catalytic cycle, often resulting in diminished yields, failed reactions, and a lack of reproducibility—outcomes that are particularly detrimental in resource-intensive drug development campaigns.
The solution is to temporarily "mask" the problematic N-H proton with a protecting group. This strategy prevents deprotonation, ensures the smooth progression of the catalytic cycle, and ultimately delivers the desired 3-arylindole product in a more reliable and efficient manner. The tert-butyldimethylsilyl (TBS) group is an excellent candidate for this role.
A Comprehensive Cost-Benefit Analysis of the N-TBS Approach
The decision to add synthetic steps—protection and deprotection—should never be taken lightly. It requires a careful evaluation of the trade-offs between upfront investment (time, materials) and downstream rewards (yield, purity, reliability).
The "Costs": Investment in a Robust Synthesis
-
Financial & Material Cost : The primary drawback is the cost of the protected starting material. Commercially available (1-TBS-1H-indol-3-yl)boronic acid is significantly more expensive than its unprotected counterpart. Alternatively, synthesizing it in-house requires additional reagents (TBS-Cl, a borane source, and anhydrous solvents) and labor.
-
Synthetic Step Economy : A protected route inherently involves at least two additional steps compared to a hypothetical direct coupling:
-
N-Silylation : The protection of the indole nitrogen with TBS-Cl.
-
Deprotection : The removal of the TBS group post-coupling to reveal the final product. These steps increase overall synthesis time, consume additional resources (solvents, reagents), and introduce potential points of material loss, lowering the overall process mass intensity (PMI).
-
The "Benefits": Justifying the Investment
-
Vastly Improved Yields and Reproducibility : This is the most significant benefit. By neutralizing the problematic N-H group, the Suzuki-Miyaura coupling proceeds cleanly, often with high to excellent yields. This reliability transforms the synthesis from an unpredictable experiment into a robust and scalable process.
-
Enhanced Substrate Scope and Functional Group Tolerance : The TBS group is exceptionally robust. It is stable to a wide range of reagents and conditions, including non-aqueous bases and nucleophiles, that might be incompatible with other protecting groups. This allows for the coupling of complex and sensitive aryl partners that might not survive other synthetic routes.
-
Orthogonal Deprotection Strategy : The silicon-oxygen bond of the TBS group is cleaved under very specific conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF). This deprotection strategy is "orthogonal" to many other common protecting groups, such as the acid-labile Boc group or base-labile esters. This orthogonality is a crucial advantage in multi-step syntheses of complex molecules, allowing for the selective removal of the TBS group without disturbing other protected functionalities.
Data Summary: Cost vs. Benefit
| Feature | N-Unprotected Approach | N-TBS Protected Approach |
| Approx. Reagent Cost | Low (Indole-3-boronic acid) | High (Commercial or in-house synthesis)[4] |
| Number of Steps | 1 (Coupling) | 3 (Protection, Coupling, Deprotection) |
| Typical Yield | Low to moderate, often variable | High to excellent, reproducible |
| Reliability | Poor; highly substrate-dependent | Excellent |
| Substrate Scope | Limited | Broad |
| Orthogonality | N/A | Excellent (cleaved by fluoride) |
Comparative Analysis with Alternative Strategies
While the N-TBS approach is powerful, it is not the only solution. A senior scientist must consider all available tools and select the one best suited for the specific challenge at hand.
Alternative 1: The N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is another widely used amine protecting group.[5][6] It serves the same fundamental purpose as the TBS group but differs critically in its chemical stability and cleavage conditions.
| Parameter | N-TBS (tert-butyldimethylsilyl) | N-Boc (tert-butyloxycarbonyl) |
| Installation | TBS-Cl, Imidazole or NaH | Boc₂O, DMAP or Base |
| Stability | Robust to non-fluoride bases and acids | Stable to base and nucleophiles |
| Labile To | Fluoride sources (TBAF, HF) | Strong acids (TFA, HCl)[5] |
| Key Advantage | Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters) | Orthogonal to fluoride-labile groups (e.g., silyl ethers) |
| Cost of Reagent | Moderate (TBS-Cl) | Moderate (Boc₂O) |
Causality Behind the Choice: The choice between TBS and Boc is a strategic one based on the overall synthetic plan. If the rest of your molecule contains acid-sensitive functional groups (like other Boc groups or tert-butyl esters), the TBS group is the superior choice because its fluoride-mediated removal will not affect them. Conversely, if your molecule contains other silyl ethers that you wish to preserve, the Boc group's acid-lability makes it the logical option.
Alternative 2: Direct C-H Functionalization
A more modern and atom-economical approach is to bypass the pre-functionalization (borylation) of the indole entirely and instead directly couple the C3-H bond with an aryl partner.[7]
-
Benefits : This approach is highly appealing as it significantly shortens the synthetic sequence, reducing waste and labor.
-
Costs & Challenges :
-
Regioselectivity : While the C3 position of indole is the most electronically rich and often reacts preferentially, achieving exclusive C3 functionalization without competing C2 or N-arylation can be challenging and catalyst-dependent.[8]
-
Catalyst & Conditions : These reactions often require more specialized, and sometimes more expensive, catalysts and ligands compared to the well-established Suzuki-Miyaura reaction.
-
Scope : The scope of C-H functionalization partners may be more limited than the vast array of commercially available arylboronic acids.
-
Strategic Recommendation : Direct C-H functionalization is an excellent strategy for large-scale synthesis where the route has been thoroughly optimized for a specific substrate. For discovery chemistry, where flexibility and reliability are paramount, the modularity of the N-protected boronic acid approach is often superior.
Field-Proven Experimental Protocols
The following protocols are representative procedures for the synthesis and application of (1-TBS-1H-indol-3-yl)boronic acid.
Protocol 1: Synthesis of (1-TBS-1H-indol-3-yl)boronic acid
Step A: N-Protection of Indole with TBS-Cl
-
To a stirred solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into ice-water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1-(tert-butyldimethylsilyl)-1H-indole is often pure enough for the next step, but can be purified by flash chromatography on silica gel if necessary.
Step B: C3-Borylation
-
Dissolve the 1-TBS-indole (1.0 eq) from Step A in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change is typically observed. Stir for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an acidic workup by adding 1M HCl to adjust the pH to ~2-3. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by performing a careful silica gel chromatography.
Protocol 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine (1-TBS-1H-indol-3-yl)boronic acid (1.2 eq), the desired aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water or DME/water.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl halide.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-TBS Deprotection
-
Dissolve the purified 3-aryl-1-TBS-indole (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF) at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the final, unprotected 3-arylindole.
Conclusion and Strategic Recommendations
The use of (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid represents a robust, reliable, and highly effective strategy for the synthesis of 3-arylindoles via the Suzuki-Miyaura cross-coupling.
-
The primary cost is the addition of protection and deprotection steps, which increases the overall step count and initial material expense.
-
The overwhelming benefit is the transformation of a fickle and often low-yielding reaction into a predictable and high-yielding cornerstone of a synthetic route. The orthogonality of the TBS group is a key strategic advantage in complex molecule synthesis.
Decision Framework:
-
Choose the N-TBS boronic acid approach when:
-
Working in a discovery setting where reaction reliability and substrate scope are critical.
-
Synthesizing complex molecules with acid-sensitive functional groups elsewhere in the structure.
-
The target molecule is of high value, justifying the upfront investment for a higher probability of success.
-
-
Consider alternatives like C-H functionalization when:
-
A single 3-arylindole analogue is needed on a large scale and the specific reaction can be highly optimized.
-
Atom economy and process mass intensity are the primary drivers of the project.
-
By understanding the causality behind the challenges of indole chemistry and making a strategic assessment of the available tools, researchers can confidently and efficiently construct the valuable 3-arylindole scaffold to advance their drug discovery programs.
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Metal-free and regiospecific synthesis of 3-arylindoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
- Environmentally Benign N Boc Protection under Solvent and Catalyst-Free Conditions. ResearchGate.
- Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. National Institutes of Health.
- Indolylboronic Acids: Preparation and Applications. National Institutes of Health.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
- Recent Progress Concerning the N-Arylation of Indoles. MDPI.
- {1-[tert-butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid. Hit2Lead.
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- 8. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
